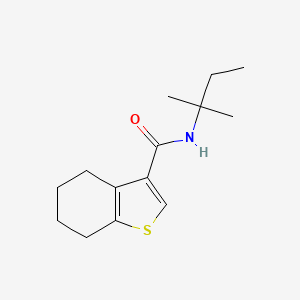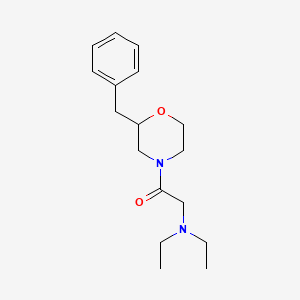
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as AGN-2979, is a small molecule drug compound that belongs to the class of benzothiophene carboxamide derivatives. It is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), which is also known as free fatty acid receptor 1 (FFAR1). GPR40 is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. Therefore, AGN-2979 has been investigated for its potential as a treatment for type 2 diabetes.
Mechanism of Action
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective agonist of GPR40, which is expressed in pancreatic beta cells. GPR40 is activated by long-chain free fatty acids, which stimulate insulin secretion in response to elevated glucose levels. N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to and activates GPR40, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and physiological effects:
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to improve glucose-stimulated insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of diabetes. It has also been shown to improve lipid metabolism and reduce hepatic steatosis in animal models of obesity and non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a potent and selective agonist of GPR40, which makes it a useful tool for studying the role of GPR40 in insulin secretion and glucose metabolism. However, its potency and selectivity may also limit its use in certain experiments, as it may not accurately reflect the effects of endogenous free fatty acids on GPR40.
Future Directions
There are several potential future directions for research on N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of more potent and selective GPR40 agonists for the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is the investigation of the long-term effects of GPR40 activation on insulin secretion and glucose metabolism. Additionally, the role of GPR40 in other tissues and physiological processes, such as the brain and immune system, is an area of active research.
Synthesis Methods
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using a multi-step chemical process. The first step involves the reaction of 2-bromo-1-(1,1-dimethylpropyl)benzene with thiourea to form 1-(1,1-dimethylpropyl)-2-mercaptobenzene. The second step involves the reaction of the 2-mercaptobenzene intermediate with 2-bromo-3-chloropropionyl chloride to form the benzothiophene carboxylic acid intermediate. The final step involves the reaction of the benzothiophene carboxylic acid intermediate with a suitable amine, such as 1,2,3,4-tetrahydroisoquinoline, to form N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Scientific Research Applications
N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential as a treatment for type 2 diabetes. In preclinical studies, it has been shown to improve glucose-stimulated insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of diabetes. N-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been investigated for its potential as a treatment for other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
properties
IUPAC Name |
N-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-4-14(2,3)15-13(16)11-9-17-12-8-6-5-7-10(11)12/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSYMPZCIUTELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6007462.png)
![4-{[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6007472.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007488.png)
![({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6007495.png)

![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenylalanine](/img/structure/B6007530.png)
![N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6007543.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6007573.png)
![N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B6007578.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)